molecular formula C25H40O2 B8304079 Geranylfarnesoic acid CAS No. 64284-92-0

Geranylfarnesoic acid

Cat. No.: B8304079
CAS No.: 64284-92-0
M. Wt: 372.6 g/mol
InChI Key: URUCERDXBOZPOP-UHFFFAOYSA-N
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Description

Geranylfarnesoic acid (CAS 64284-92-0) is a branched-chain fatty acid with the molecular formula C25H40O2. Its structure comprises a combination of geranyl (C10) and farnesyl (C15) isoprenoid units, forming a polyunsaturated carboxylic acid with methyl branches at positions 3, 7, 11, 15, and 19 . This compound is distinct from straight-chain polyunsaturated fatty acids (PUFAs) due to its isoprenoid-derived architecture, which influences its physicochemical properties and biological interactions.

Properties

CAS No.

64284-92-0

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoic acid

InChI

InChI=1S/C25H40O2/c1-20(2)11-7-12-21(3)13-8-14-22(4)15-9-16-23(5)17-10-18-24(6)19-25(26)27/h11,13,15,17,19H,7-10,12,14,16,18H2,1-6H3,(H,26,27)

InChI Key

URUCERDXBOZPOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Geranylfarnesoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of alkylation reactions, where specific reagents and catalysts are employed to introduce the necessary methyl groups and double bonds . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. industrial processes are optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to manage reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Geranylfarnesoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Geranylfarnesoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key differences between geranylfarnesoic acid and structurally related compounds:

Compound Name CAS Number Molecular Formula Structure Type Double Bonds Key Features
This compound 64284-92-0 C25H40O2 Branched isoprenoid 5 (all-E) Methyl branches at C3, C7, C11, C15, C19
3,6,9,12,15-Eicosapentaenoic acid 89022-32-2 C20H30O2 Straight-chain PUFA 5 Anti-inflammatory, essential for human health
Farnesoic acid 1117-52-8 C15H24O2 Sesquiterpenoid 3 Precursor to juvenile hormones in insects

Key Observations :

  • Carbon Chain Length: this compound (C25) is longer than eicosapentaenoic acid (C20) and farnesoic acid (C15), enhancing its hydrophobicity and likely reducing aqueous solubility .
  • Branching vs.
  • Double Bond Geometry: All double bonds in this compound are in the trans (E) configuration, whereas eicosapentaenoic acid typically has cis (Z) double bonds, influencing membrane fluidity and oxidative stability .

Physicochemical Properties

  • Melting Point : Branched-chain fatty acids like this compound generally exhibit higher melting points than linear analogs due to reduced molecular symmetry and packing efficiency.
  • Solubility: The extended branching likely reduces solubility in polar solvents compared to eicosapentaenoic acid, which is more amphiphilic due to its linear structure.
  • Stability : The trans double bonds in this compound may confer resistance to oxidation compared to cis-configured PUFAs, which are prone to lipid peroxidation .

Research Findings and Gaps

  • Synthetic Challenges: this compound’s complex structure complicates its chemical synthesis, requiring multi-step isoprenoid coupling reactions. This contrasts with the well-established industrial production of EPA via microbial fermentation .
  • Pharmacokinetic Differences : Theoretical models suggest this compound’s branching may slow metabolic degradation compared to linear PUFAs, prolonging its biological half-life.
  • Knowledge Gaps: No direct studies compare the bioactivity of this compound with EPA or farnesoic acid.

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